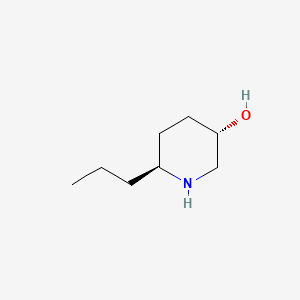
Pseudoconhydrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoconhydrine is a citraconoyl group.
Applications De Recherche Scientifique
Research indicates that pseudoconhydrine exhibits various pharmacological effects, primarily due to its structural similarity to other piperidine alkaloids. Its potential applications include:
- Analgesic Properties : this compound has been studied for its ability to alleviate pain without the addictive side effects associated with traditional opioids. This makes it a candidate for further exploration in pain management therapies .
- Neurological Studies : As a nicotinic acetylcholine receptor antagonist, this compound could be significant in studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cholinergic systems may provide insights into therapeutic strategies for these conditions .
Toxicological Insights
Despite its potential benefits, the toxicity of this compound cannot be overlooked. The compound is part of the broader category of alkaloids found in poison hemlock, which are known for their lethal effects on mammals due to respiratory failure caused by neuromuscular blockade .
Case Studies on Toxicity
- Case Study on Poisoning : A clinical report detailed instances of mild to severe poisoning due to ingestion of poison hemlock, where this compound was identified among other alkaloids. Patients exhibited symptoms consistent with cholinergic toxicity, necessitating medical intervention with atropine .
- Veterinary Toxicology : In veterinary studies, the effects of this compound on livestock have been documented, emphasizing the need for awareness regarding the ingestion of toxic plants like poison hemlock .
Table 2: Summary of Toxicity Cases
| Case Type | Symptoms Observed | Treatment Administered |
|---|---|---|
| Human Poisoning | Respiratory distress | Atropine administration |
| Veterinary Cases | Neuromuscular symptoms | Supportive care and monitoring |
Propriétés
Numéro CAS |
140-55-6 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3S,6S)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
BQSAUYXITCMAKS-YUMQZZPRSA-N |
SMILES |
CCCC1CCC(CN1)O |
SMILES isomérique |
CCC[C@H]1CC[C@@H](CN1)O |
SMILES canonique |
CCCC1CCC(CN1)O |
Key on ui other cas no. |
140-55-6 |
Synonymes |
pseudoconhydrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















